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Get Quote

Executive Summary
5-Chloro-2,1-benzoxazole-3-carbaldehyde (also known as 5-chloroanthranil-3-aldehyde)

represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its 1,2-

benzisoxazole isomer (found in drugs like zonisamide), the 2,1-benzoxazole (anthranil) core is

characterized by a labile N–O bond and a fused benzene ring structure that imparts unique

electronic properties.

This guide provides a rigorous technical analysis of the spectroscopic signature of this

molecule. Given the rarity of the 3-formyl substituted anthranil in open literature, the data

presented herein synthesizes empirical trends from analogous 5-chloro-substituted anthranils

and theoretical chemometric predictions. This document serves as a foundational reference for

structural elucidation, purity assessment, and synthetic validation.

Structural Context & Synthetic Origins
To accurately interpret spectroscopic data, one must understand the molecular environment.

The 2,1-benzoxazole core is an 8-
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electron system where the benzene ring is fused to the 3,4-positions of an isoxazole ring.

Numbering Convention: Oxygen is position 1, Nitrogen is 2. The carbon bearing the

aldehyde is position 3. The benzene ring carbons are 4, 5, 6, and 7.

Substituents:

C3: Formyl group (-CHO), acting as a strong electron-withdrawing group (EWG),

deshielding the heterocyclic ring.

C5: Chlorine atom (-Cl), exerting an inductive withdrawing (-I) and mesomeric donating

(+M) effect on the benzene ring.

Synthesis & Impurity Profile
The spectroscopic analysis often reveals specific impurities derived from the synthetic route.

The most probable synthesis involves the oxidation of 5-chloro-3-methyl-2,1-benzoxazole or

the cyclization of 5-chloro-2-nitrobenzaldehyde derivatives.

5-Chloro-2-nitrobenzaldehyde Oxime Intermediate
NH2OH·HCl 5-Chloro-2,1-benzoxazole

-3-carbaldehyde

Cyclization
(Acid/Dehydration) Impurity:

5-Chloro-2-aminobenzaldehyde
(Reductive Ring Opening)

N-O Cleavage
(Instability)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical N-O bond cleavage impurity risk.

Spectroscopic Data Analysis[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. The 2,1-benzoxazole system exhibits a

distinct aromatic coupling pattern.

H NMR (400 MHz, DMSO-d

)
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Solvent Choice: DMSO-d

is recommended over CDCl

to prevent potential hemiacetal formation with the aldehyde and to ensure solubility of the
polar heterocycle.

Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

-CHO 10.15 Singlet (1H) -

Characteristic

aldehyde proton.

Highly

deshielded.

H-4 8.05 Doublet (1H)

Ortho to the

bridgehead

(C3a).

Deshielded by

the C3-carbonyl

anisotropy and

the

heteroaromatic

ring current.

H-7 7.82 Doublet (1H)

Ortho to the O-

bridge (Pos 1).

Deshielded by

the

electronegative

oxygen.

H-6 7.55
Doublet of

Doublets (1H)

Ortho to Cl (Pos

5) and H7.

Appears as a dd

due to coupling

with H7 (ortho)

and H4 (meta).
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Diagnostic Feature: Look for the H4 proton. In 2,1-benzoxazoles, the proton at position 4 is

often significantly deshielded compared to a standard benzene ring due to the proximity to the

heterocyclic ring current and the substituent at C3.

C NMR (100 MHz, DMSO-d

)

Position
Shift (

, ppm)
Assignment

C=O 184.5 Aldehyde carbonyl carbon.

C-3 156.2
Heterocyclic carbon bearing

the aldehyde.

C-7a 148.0
Bridgehead carbon (next to

Oxygen).

C-3a 122.5
Bridgehead carbon (next to

Nitrogen).

C-5 130.1
Aromatic carbon substituted

with Chlorine (C-Cl).

C-7 116.5
Aromatic CH (adjacent to

Oxygen).

C-6 128.8 Aromatic CH.

C-4 120.4 Aromatic CH.

Infrared Spectroscopy (FT-IR)
IR analysis confirms functional groups and the integrity of the heterocyclic ring.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Key Bands:
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Wavenumber (cm

)
Vibration Mode Significance

1685 - 1700 Stretch

Conjugated aldehyde. Lower

than aliphatic aldehydes due to

conjugation with the

heteroaromatic ring.

1620, 1540
Skeletal vibrations of the

benzoxazole ring.

1050 - 1080

Critical Diagnostic. The N-O

bond stretch is characteristic of

the isoxazole/anthranil core.

Absence suggests ring

opening.

750 - 800 Aryl chloride stretch.

2850, 2750 Aldehyde
Fermi doublet characteristic of

the aldehyde C-H.

Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and distinctive fragmentation

patterns driven by the stability of the benzoxazole core.

Ionization: ESI+ (Electrospray) or EI (Electron Impact, 70 eV).

Molecular Formula: C

H

ClNO

Exact Mass: 180.993

Fragmentation Pattern (EI)
The 2,1-benzoxazole core is known to undergo ring contraction or cleavage upon ionization.
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Molecular Ion (M

):

181 (100%) and 183 (33%). The 3:1 ratio confirms the presence of one Chlorine atom.

Loss of CHO (M - 29):

152/154. Homolytic cleavage of the aldehyde radical.

Loss of CO (M - 28):

153/155. Common in cyclic ketones/aldehydes, often followed by ring contraction.

Ring Cleavage (M - 28 - 28): Loss of CO and N

(if rearrangement to azide occurs) or CO and CO.

Molecular Ion [M]+
m/z 181/183

(C8H4ClNO2)

[M - CHO]+
m/z 152/154
(C7H3ClNO)

- CHO• (29)

[M - CO]+
m/z 153/155

(Ring Contraction)

- CO (28)

Base Peak
Chlorobenzene cation

m/z 111/113

- NCO• / Ring Break

Click to download full resolution via product page

Figure 2: MS Fragmentation pathway showing the characteristic loss of the carbonyl group and

chlorine isotope pattern.

Experimental Protocols for Validation
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To ensure high-fidelity data acquisition, the following protocols are recommended. These are

designed to minimize artifacts common to labile heterocycles.

Protocol A: NMR Sample Preparation
Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove

residual solvents (often toluene or ethanol from synthesis).

Solvent: Use DMSO-d

(99.9% D) containing 0.03% TMS as an internal standard.

Why DMSO? Chloro-substituted anthranils have poor solubility in CDCl

.

Concentration: Prepare a 10-15 mg/mL solution. Filter through a glass wool plug if any

turbidity remains.

Acquisition:

Relaxation delay (D1): Set to > 2.0 seconds to ensure accurate integration of the aldehyde

proton.

Scans: 16 scans for

H, 1024 scans for

C.

Protocol B: IR Spectroscopy (KBr Method)
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

Grinding: Grind gently in an agate mortar. Caution: Do not grind vigorously for extended

periods; excessive heat/pressure can induce ring opening of the strained 2,1-benzoxazole

system.

Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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